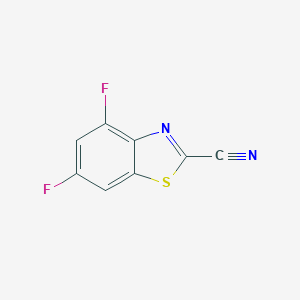

4,6-Difluoro-1,3-benzothiazole-2-carbonitrile

Description

Le chlorhydrate de Bay 65-1942 est un composé chimique connu pour son rôle d'inhibiteur sélectif et compétitif de l'ATP de l'IKKβ (IκB kinase β). Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte de la recherche sur l'inflammation et le cancer .

Propriétés

Numéro CAS |

169776-05-0 |

|---|---|

Formule moléculaire |

C8H2F2N2S |

Poids moléculaire |

196.18 g/mol |

Nom IUPAC |

4,6-difluoro-1,3-benzothiazole-2-carbonitrile |

InChI |

InChI=1S/C8H2F2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H |

Clé InChI |

ZHWWRRNFIHCKAA-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1F)N=C(S2)C#N)F |

SMILES canonique |

C1=C(C=C2C(=C1F)N=C(S2)C#N)F |

Synonymes |

2-Benzothiazolecarbonitrile,4,6-difluoro-(9CI) |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du chlorhydrate de Bay 65-1942 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. La voie synthétique comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du chlorhydrate de Bay 65-1942 est synthétisée par une série de réactions impliquant la condensation de matières premières appropriées.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans la structure de base par diverses réactions chimiques, y compris l'alkylation, l'acylation et la réduction.

Formation de chlorhydrate : La dernière étape implique la conversion de la base libre en sel de chlorhydrate en réagissant avec de l'acide chlorhydrique.

Les méthodes de production industrielle du chlorhydrate de Bay 65-1942 ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire avec optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de Bay 65-1942 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'IKKβ et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de l'IKKβ dans les processus cellulaires tels que l'apoptose, la prolifération et la différenciation.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de certains types de cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie de l'IKKβ.

Mécanisme d'action

Le chlorhydrate de Bay 65-1942 exerce ses effets en inhibant sélectivement l'IKKβ, une enzyme impliquée dans l'activation de la voie de signalisation NF-κB (facteur nucléaire kappa-light-chain-enhancer des cellules B activées). En inhibant l'IKKβ, le chlorhydrate de Bay 65-1942 empêche la phosphorylation et la dégradation de l'IκBα, un inhibiteur du NF-κB. Cela se traduit par la suppression de l'activation du NF-κB et de l'expression en aval des gènes pro-inflammatoires.

Applications De Recherche Scientifique

Bay 65-1942 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of IKKβ and its effects on various biochemical pathways.

Biology: Employed in cell culture studies to investigate the role of IKKβ in cellular processes such as apoptosis, proliferation, and differentiation.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the IKKβ pathway.

Mécanisme D'action

Bay 65-1942 hydrochloride exerts its effects by selectively inhibiting IKKβ, an enzyme involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting IKKβ, Bay 65-1942 hydrochloride prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the suppression of NF-κB activation and the downstream expression of pro-inflammatory genes .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Bay 65-1942 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de l'IKKβ. Des composés similaires comprennent :

Chlorhydrate de BMS-345541 : Un autre inhibiteur sélectif de l'IKK avec des caractéristiques structurelles différentes.

AZD6244 : Un inhibiteur de MEK qui est souvent utilisé en combinaison avec le chlorhydrate de Bay 65-1942 pour des effets synergiques.

Trihydrochlorure de LY2409881 : Un nouvel inhibiteur spécifique de l'IKK2 avec des propriétés chimiques distinctes.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques, leur sélectivité et leur puissance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.